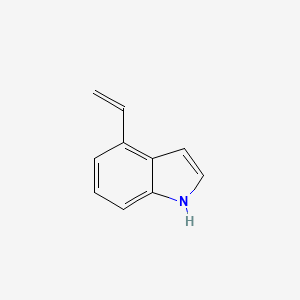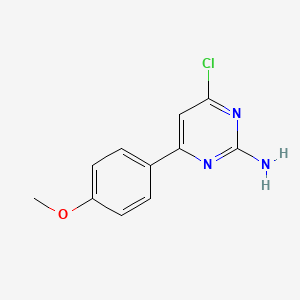
4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
概要
説明
“4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods . For instance, halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine core, a chlorine atom at the 4th position, a methoxyphenyl group at the 6th position, and an amine group at the 2nd position .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, they can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .科学的研究の応用
Chemical Reactivity and Synthesis
The compound 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is used as a building block in the synthesis of diverse nitrogen heterocyclic compounds. Farouk et al. (2021) showed its transformation into pyrazoles, pyrimidines, pyridopyrimidine, and diazepine derivatives. This reactivity makes it a valuable precursor in the synthesis of a range of compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Pharmacological Potential
The pharmacological potential of derivatives of this compound has been explored. Kumar et al. (2017) synthesized a series of derivatives and evaluated them for anti-inflammatory activity, indicating the compound's utility in creating pharmacologically active agents (Kumar, Drabu, & Shalini, 2017).
Antifungal Properties
Jafar et al. (2017) researched the antifungal effects of certain derivatives of this compound. They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger, highlighting the compound's potential in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antiangiogenic Potential
In a study by Jafar and Hussein (2021), derivatives of this compound were investigated for their antiangiogenic properties. The compounds showed significant results in theoretical calculations, suggesting their potential use in antiangiogenic therapies (Jafar & Hussein, 2021).
Corrosion Inhibition
Sarkar et al. (2020) focused on the use of pyrimidine derivatives, including those based on this compound, as corrosion inhibitors for steel in the petroleum industry. Their study indicated these compounds' effectiveness in protecting against corrosion, showcasing an industrial application (Sarkar, Saraswat, Mitra, Obot, & Yadav, 2020).
将来の方向性
The future directions for “4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine” could involve further exploration of its pharmacological effects, particularly its anticancer properties . Detailed structure-activity relationship calculations could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用機序
Target of Action
The primary target of 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .
Mode of Action
This compound interacts with AURKA by binding to it, which results in the inhibition of AURKA activity . This interaction reduces the phosphorylation of AURKA at Thr283, a process that is essential for the activation of AURKA .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This disruption leads to the accumulation of cells in the G2/M phase, effectively halting cell division . The affected pathway triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, leading to apoptotic cell death .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests that it has sufficient bioavailability to interact with its target within cells .
Result of Action
The result of the action of this compound is the induction of apoptotic cell death in cancer cells . By inhibiting AURKA, the compound disrupts the cell cycle, leading to the accumulation of cells in the G2/M phase . This disruption triggers apoptosis, a form of programmed cell death, reducing the clonogenicity of the cancer cells .
特性
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKTLQGAWYADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

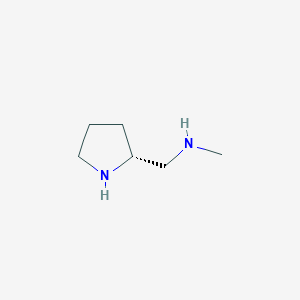
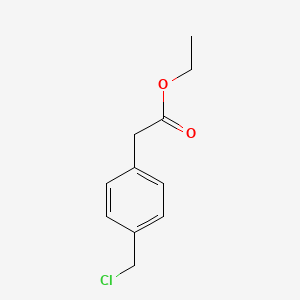


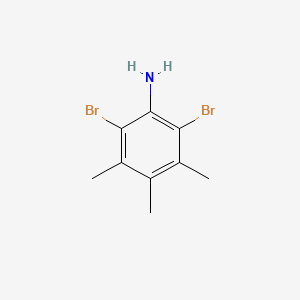

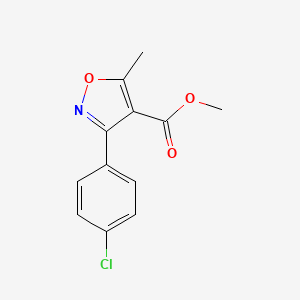
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)
![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)
![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)

